Cas no 1599617-08-9 (6-(Thiomorpholin-4-yl)pyridazin-3-amine)

6-(Thiomorpholin-4-yl)pyridazin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-(thiomorpholin-4-yl)pyridazin-3-amine
- 6-thiomorpholin-4-ylpyridazin-3-amine
- 6-(Thiomorpholin-4-yl)pyridazin-3-amine
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- インチ: 1S/C8H12N4S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10)
- InChIKey: MNGYLMDGBJCYSH-UHFFFAOYSA-N
- SMILES: S1CCN(C2=CC=C(N)N=N2)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 160
- XLogP3: 0.4
- トポロジー分子極性表面積: 80.3
6-(Thiomorpholin-4-yl)pyridazin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-6780-2.5g |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 95%+ | 2.5g |
$408.0 | 2023-09-06 | |
Life Chemicals | F1967-6780-10g |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 95%+ | 10g |
$857.0 | 2023-09-06 | |
Life Chemicals | F1967-6780-0.5g |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 95%+ | 0.5g |
$193.0 | 2023-09-06 | |
TRC | T274581-100mg |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 100mg |
$ 50.00 | 2022-06-02 | ||
TRC | T274581-1g |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 1g |
$ 295.00 | 2022-06-02 | ||
Life Chemicals | F1967-6780-1g |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 95%+ | 1g |
$204.0 | 2023-09-06 | |
Life Chemicals | F1967-6780-5g |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 95%+ | 5g |
$612.0 | 2023-09-06 | |
TRC | T274581-500mg |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 500mg |
$ 185.00 | 2022-06-02 | ||
Life Chemicals | F1967-6780-0.25g |
6-(thiomorpholin-4-yl)pyridazin-3-amine |
1599617-08-9 | 95%+ | 0.25g |
$183.0 | 2023-09-06 |
6-(Thiomorpholin-4-yl)pyridazin-3-amine 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
6-(Thiomorpholin-4-yl)pyridazin-3-amineに関する追加情報
6-(Thiomorpholin-4-yl)pyridazin-3-amine: A Promising Compound in Medicinal Chemistry
6-(Thiomorpholin-4-yl)pyridazin-3-amine, with the CAS number 1599617-08-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridazines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The incorporation of a thiomorpholine moiety in the structure of this compound further enhances its pharmacological profile, making it a promising candidate for various therapeutic interventions.
The chemical structure of 6-(Thiomorpholin-4-yl)pyridazin-3-amine consists of a pyridazine ring substituted with a thiomorpholine group at the 6-position. Thiomorpholine is a heterocyclic compound with a sulfur atom in place of one of the oxygen atoms in morpholine. This substitution imparts unique chemical and biological properties to the molecule, which are crucial for its potential therapeutic applications. The thiomorpholine moiety is known for its ability to form hydrogen bonds and interact with biological targets, thereby enhancing the compound's binding affinity and selectivity.
Recent studies have shown that 6-(Thiomorpholin-4-yl)pyridazin-3-amine exhibits potent anti-inflammatory activity. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). These findings suggest that 6-(Thiomorpholin-4-yl)pyridazin-3-amine could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
In addition to its anti-inflammatory properties, 6-(Thiomorpholin-4-yl)pyridazin-3-amine has also shown promising results in preclinical studies for its analgesic effects. Animal models have demonstrated that this compound can significantly reduce pain responses in both acute and chronic pain models. The mechanism of action appears to involve the modulation of nociceptive pathways, potentially through interactions with specific receptors or ion channels involved in pain signaling.
The pharmacokinetic profile of 6-(Thiomorpholin-4-yl)pyridazin-3-amine has been extensively studied to ensure its suitability for clinical development. Preclinical data indicate that this compound has favorable oral bioavailability, good tissue distribution, and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, preliminary toxicology studies have shown that 6-(Thiomorpholin-4-yl)pyridazin-3-amine is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The potential therapeutic applications of 6-(Thiomorpholin-4-yl)pyridazin-3-amine extend beyond inflammation and pain management. Recent research has explored its efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and prevent neurodegeneration, suggesting its potential as a neuroprotective agent.
In conclusion, 6-(Thiomorpholin-4-yl)pyridazin-3-amine, with the CAS number 1599617-08-9, is a highly promising compound in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field of drug discovery and development.
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